10-Phenothiazineethylamine, N,N-bis(2-chloroethyl)-

Description

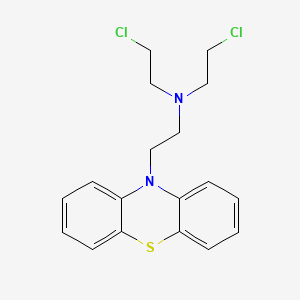

10-Phenothiazineethylamine, N,N-bis(2-chloroethyl)- is a nitrogen-containing heterocyclic compound derived from phenothiazine, a tricyclic structure with sulfur and nitrogen atoms. The molecule features a phenothiazine core substituted with an ethylamine group, where both amine hydrogens are replaced by 2-chloroethyl moieties. This structure confers alkylating properties due to the reactive β-chloroethyl groups, which can form aziridinium intermediates capable of cross-linking DNA—a hallmark of nitrogen mustard agents .

Synthetic routes for related phenothiazine derivatives involve Mannich reactions or copolymerization with divinylbenzene (DVB), as seen in the preparation of polymer-supported catalysts .

Properties

CAS No. |

93947-04-7 |

|---|---|

Molecular Formula |

C18H20Cl2N2S |

Molecular Weight |

367.3 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-2-phenothiazin-10-ylethanamine |

InChI |

InChI=1S/C18H20Cl2N2S/c19-9-11-21(12-10-20)13-14-22-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)22/h1-8H,9-14H2 |

InChI Key |

UWBCGYAVYMFZRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCN(CCCl)CCCl |

Origin of Product |

United States |

Biological Activity

10-Phenothiazineethylamine, N,N-bis(2-chloroethyl)- is a compound of significant interest in medicinal chemistry due to its dual potential as an anticancer agent and a neuroleptic . This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 10-Phenothiazineethylamine, N,N-bis(2-chloroethyl)- is C₁₅H₁₅Cl₂N₃S, with a molecular weight of approximately 367.33 g/mol. The compound features a phenothiazine moiety, which is known for its applications in pharmaceuticals, particularly as antipsychotic agents and antiemetics. The presence of two chloroethyl groups enhances its reactivity and biological activity, allowing it to function similarly to established alkylating agents used in cancer therapy.

- Alkylation of DNA : The chloroethyl groups allow for the alkylation of DNA, a mechanism common among several chemotherapeutic agents. This interaction leads to cytotoxic effects on cancer cells by disrupting DNA replication and transcription processes.

- Receptor Interaction : Research indicates that compounds with similar structures can interact with dopamine receptors. This suggests that 10-Phenothiazineethylamine may exhibit both antipsychotic and anticancer properties through distinct mechanisms.

Biological Activity

The biological activity of 10-Phenothiazineethylamine has been evaluated in various studies:

- Anticancer Properties : The compound has shown significant anticancer activity against various cancer cell lines. For instance, studies indicate that it can inhibit tumor growth in xenograft models, demonstrating efficacy comparable to other established chemotherapeutic agents .

- Neuroleptic Effects : Given its phenothiazine structure, there is potential for neuroleptic effects, which could be beneficial in treating psychiatric disorders alongside its use in oncology.

Comparative Analysis with Similar Compounds

A comparative analysis reveals the unique position of 10-Phenothiazineethylamine among similar compounds:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Cyclophosphamide | Alkylating Agent | Used in cancer treatment; contains chloroethyl groups |

| Ifosfamide | Alkylating Agent | Similar action mechanism; used for various cancers |

| Chlorpromazine | Phenothiazine Derivative | Antipsychotic; affects dopamine receptors |

| N,N-Bis(2-chloroethyl)benzenesulfonamide | Sulfonamide Derivative | Exhibits antibacterial properties; alternative bioactivity |

The uniqueness of 10-Phenothiazineethylamine lies in its dual functionality as both an anticancer agent and a potential neuroleptic.

Case Studies

Several case studies have highlighted the efficacy of 10-Phenothiazineethylamine:

- Antiproliferative Effects : In vitro studies demonstrated that this compound exhibited antiproliferative effects on human HEp-2 and L5178Y cell cultures. Notably, multi-drug resistant sublines showed sensitivity to the compound's reversal effects .

- Combination Therapies : Research indicates that combining 10-Phenothiazineethylamine with other chemotherapeutics enhances overall anticancer efficacy. For example, it has been shown to improve the anticancer activity of taxol and camptothecin at low concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bis(2-chloroethyl)amine moiety is a critical functional group shared among several alkylating agents. Below is a detailed comparison with structurally and functionally related compounds:

Cyclophosphamide Metabolites (e.g., N,N-Bis(2-chloroethyl)phosphorodiamidic Acid)

- Structure: Features a phosphorodiamidic acid backbone instead of phenothiazine.

- Reactivity: Metabolized in vivo to release the active alkylating agent, phosphoramide mustard, which cross-links DNA. The phenothiazine derivative lacks this prodrug activation step, acting directly .

- Applications: Cyclophosphamide is a widely used chemotherapeutic, whereas 10-phenothiazineethylamine derivatives are less studied in oncology but explored in polymer-supported catalysis .

Nitrogen Mustards (HN1, HN3)

- HN1 (N,N-Bis(2-chloroethyl)ethylamine): Structure: Lacks the phenothiazine ring; instead, a central ethylamine group is bis-chloroethylated. Toxicity: Used as a chemical warfare agent due to rapid vesicant effects. The phenothiazine derivative’s bulkier structure may reduce volatility and dermal toxicity .

- HN3 (Tris(2-chloroethyl)amine): Structure: Three chloroethyl groups on a central nitrogen atom.

Aromatic Bis(2-chloroethyl)amines (e.g., N,N-Bis(2-chloroethyl)-2-naphthylamine)

- Structure: A naphthylamine backbone with bis-chloroethyl groups. Carcinogenicity: Classified by IARC as carcinogenic (lung tumors in mice), highlighting risks absent in the phenothiazine analog due to differences in aromatic system stability .

Benzeneethanamine Derivatives (e.g., N,N-Bis(2-chloroethyl)-4-ethoxybenzeneethanamine)

- Structure: Ethoxy-substituted benzene ring with a bis-chloroethylated ethylamine chain. Applications: Primarily research chemicals; the phenothiazine variant’s electron-rich core may enhance catalytic or photochemical activity .

Comparative Data Table

Key Research Findings

- Therapeutic Potential: Unlike cyclophosphamide, the phenothiazine derivative’s rigid structure may limit metabolic activation, reducing efficacy but improving controlled release in polymer matrices .

- Toxicity: Bulkier aromatic systems (e.g., phenothiazine, naphthylamine) correlate with lower acute toxicity but higher bioaccumulation risks .

Preparation Methods

Nucleophilic Substitution via Tertiary Amine Intermediate

A primary route involves the reaction of 10-(2-aminoethyl)phenothiazine with bis(2-chloroethyl)amine hydrochloride under controlled conditions. This method, adapted from cyclophosphamide synthesis, employs phosphorous oxychloride (POCl₃) as a cyclizing agent. Key steps include:

Chloroethylation :

- 10-(2-aminoethyl)phenothiazine reacts with bis(2-chloroethyl)amine hydrochloride in an anhydrous aprotic solvent (e.g., chloroform or dichloromethane).

- Triethylamine is added to liberate the free amine, enabling nucleophilic attack on the 2-chloroethyl groups.

- Temperature is maintained at -10°C to -5°C to minimize side reactions (e.g., over-alkylation or elimination).

Cyclization and Purification :

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism , where the primary amine attacks the electrophilic phosphorus center in POCl₃, forming a dichlorophosphate intermediate. Subsequent displacement by bis(2-chloroethyl)amine generates the target compound.

Direct Alkylation of Phenothiazineethylamine

An alternative method utilizes 1,2-dichloroethane as the alkylating agent:

Reaction Setup :

Workup :

Challenges :

Industrial-Scale Adaptation from Tris(2-chloroethyl)amine Synthesis

A patent-derived approach (CN108164428B) for tris(2-chloroethyl)amine hydrochloride provides insights for scaling the target compound:

Hydrogen Chloride Gas Introduction :

Modification for Target Compound :

Analytical Characterization

Spectroscopic Confirmation

| Technique | Key Signals |

|---|---|

| ¹H NMR | - δ 3.6–3.8 ppm (m, 4H, –N–CH₂–CH₂–Cl) |

| - δ 6.8–7.2 ppm (m, 8H, phenothiazine aromatic protons) | |

| MS (ESI+) | m/z 381.2 [M+H]⁺ (calculated for C₁₈H₁₉Cl₂N₂S) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 10-Phenothiazineethylamine, N,N-bis(2-chloroethyl)-, and how can purity be ensured?

- Methodology :

- Step 1 : Utilize nucleophilic substitution reactions between phenothiazine derivatives and bis(2-chloroethyl)amine under inert conditions (e.g., nitrogen atmosphere) .

- Step 2 : Optimize solvent choice (e.g., dry dichloromethane or tetrahydrofuran) and reaction temperature (typically 40–60°C) to minimize side reactions .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Step 4 : Purify via column chromatography or recrystallization. Validate purity using -NMR and LC-MS to confirm molecular weight and absence of unreacted precursors .

Q. How is the crystal structure of this compound determined, and what parameters are critical for accurate analysis?

- Methodology :

- Step 1 : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).

- Step 2 : Perform X-ray diffraction (XRD) analysis. Key parameters include unit cell dimensions (e.g., triclinic system with ) and bond angles () .

- Step 3 : Refine data using software like SHELXL. Validate with R-factors (e.g., ) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodology :

- Step 1 : Compare experimental -NMR chemical shifts with density functional theory (DFT)-calculated values to identify discrepancies.

- Step 2 : Assess solvent effects (e.g., chloroform vs. DMSO) on tautomerism or conformational flexibility .

- Step 3 : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.

- Step 4 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Step 1 : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 weeks).

- Step 2 : Analyze degradation products via LC-MS. Common pathways include hydrolysis of chloroethyl groups or oxidation of the phenothiazine ring .

- Step 3 : Stabilize using antioxidants (e.g., BHT) or buffering agents (pH 5–7) .

Q. How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodology :

- Step 1 : Perform molecular docking against targets like dopamine receptors (phenothiazines often target CNS pathways).

- Step 2 : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Step 3 : Assess functional activity using cAMP assays or calcium flux measurements in transfected cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.